molecular formula C7H11N3 B8699664 N2-Methylbenzene-1,2,3-triamine

N2-Methylbenzene-1,2,3-triamine

Cat. No.: B8699664
M. Wt: 137.18 g/mol
InChI Key: JLGYEKNBUPNVAK-UHFFFAOYSA-N
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Description

N2-Methylbenzene-1,2,3-triamine is an aromatic amine derivative featuring a benzene ring substituted with three amine groups and a methyl group at the N2 position. The methyl group enhances hydrophobicity compared to unsubstituted triamines, while the aromatic core contributes to planar rigidity, making it a candidate for applications in coordination chemistry or pharmaceutical intermediates .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

2-N-methylbenzene-1,2,3-triamine

InChI

InChI=1S/C7H11N3/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,8-9H2,1H3

InChI Key

JLGYEKNBUPNVAK-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=C1N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical-Chemical Properties

The table below compares key properties of N2-Methylbenzene-1,2,3-triamine with its closest analogues:

Compound Name Molecular Formula Molecular Weight Substituents LogP PSA (Ų) Key Applications
This compound* C₇H₁₁N₃ 137.19 Methyl, triamine ~2.1 ~87.29 Coordination chemistry, drug synthesis (inferred)
4-Methoxy-benzene-1,2,3-triamine C₇H₁₁N₃O 153.18 Methoxy, triamine 2.185 87.29 Unspecified (likely intermediates)
N2-Methyl-1,3,5-triazine-2,4,6-triamine C₄H₇N₅ 141.13 Methyl, triazine core N/A N/A Industrial resins, crosslinking agents
N1,N3-Bis(2-ethylhexyl)-2-methylpropane-1,2,3-triamine C₂₃H₅₀N₃ 368.67 Aliphatic, bulky groups N/A N/A Pharmaceutical impurity (e.g., Hexetidine)

Key Observations:

  • Aromatic vs. Aliphatic Systems : Benzene-triamines exhibit higher rigidity and conjugation than aliphatic triamines (e.g., propane-triamine derivatives), favoring applications in materials requiring stability .
  • Triazine vs. Benzene Core : Triazine-based derivatives (e.g., N2-Methyl-1,3,5-triazine-2,4,6-triamine) display enhanced thermal stability due to the nitrogen-rich heterocycle, making them suitable for industrial polymers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N2-Methylbenzene-1,2,3-triamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via selective methylation of benzene-1,2,3-triamine derivatives. For example, nitro-substituted precursors (e.g., 3-nitro-1,2-phenylenediamine, CAS 3694-52-8) may undergo catalytic hydrogenation followed by methylation. Reaction parameters such as temperature (optimized between 50–80°C), solvent polarity (e.g., DMF or ethanol), and catalyst type (e.g., Pd/C for hydrogenation) critically affect yield . Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δH ~6.5–7.5 ppm for aromatic protons) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests under thermal (40–60°C), photolytic (UV-Vis exposure), and oxidative (H₂O₂) conditions. Monitor decomposition via LC-MS to identify degradation products. For hygroscopic or oxygen-sensitive samples, storage under inert gas (argon) in amber vials is advised. Refer to GHS guidelines for handling amines (e.g., skin/eye protection, ventilation) to mitigate risks .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Methodological Answer : Combine chromatographic (GC-MS, HPLC-UV) and spectroscopic (FTIR, ¹³C NMR) methods. For example, GC-MS with a DB-5 column can detect volatile byproducts (e.g., methylamine derivatives), while ¹H NMR at 500 MHz resolves positional isomers. Quantify impurities against certified reference materials (e.g., SPEX CertiPrep’s amine standards) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in coordination chemistry?

  • Methodological Answer : Computational modeling (DFT at B3LYP/6-311+G(d,p)) can predict ligand behavior. Experimentally, titrate the compound with metal salts (e.g., Cu²⁺, Fe³⁺) and monitor complexation via UV-Vis (charge-transfer bands) and cyclic voltammetry. Compare with analogous triamines (e.g., unsubstituted benzene-1,2,3-triamine) to isolate methyl group effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Conduct systematic reviews (Cochrane criteria) to assess study heterogeneity. Key variables include assay type (e.g., enzyme inhibition vs. cell viability), solvent (DMSO vs. aqueous buffer), and purity (>95% by HPLC). Meta-analyses should weight data by methodological rigor (e.g., blinded experiments, n ≥ 3 replicates) .

Q. How can researchers design experiments to probe the compound’s role in radical-mediated reactions?

  • Methodological Answer : Use ESR spectroscopy to detect radical intermediates during reactions with peroxides or azobis initiators. Kinetic studies (stopped-flow UV-Vis) under inert atmospheres (N₂) can quantify rate constants. Compare with methyl-substituted analogs to delineate steric vs. electronic contributions .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in academic labs?

  • Methodological Answer : Follow GHS Category 2 guidelines for acute toxicity (H330: fatal if inhaled). Use fume hoods, PPE (nitrile gloves, lab coats), and emergency eyewash stations. Spill kits should include neutralizers (e.g., citric acid for basic amines). Document risk assessments using templates from authoritative sources (e.g., PubChem SDS) .

Data Interpretation and Reporting

Q. How should researchers address variability in spectral data (e.g., NMR chemical shifts) across studies?

  • Methodological Answer : Standardize referencing (e.g., TMS at 0 ppm), solvent (deuterated DMSO or CDCl₃), and temperature (25°C). Report instrument parameters (e.g., field strength, pulse sequences). Cross-validate with computational predictions (ChemDraw or Gaussian) to confirm assignments .

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